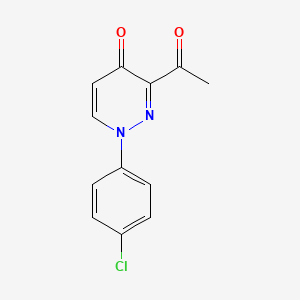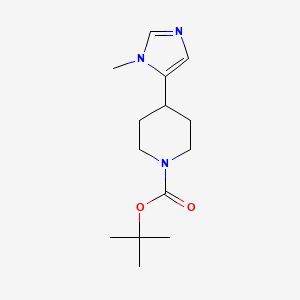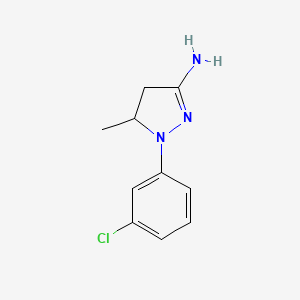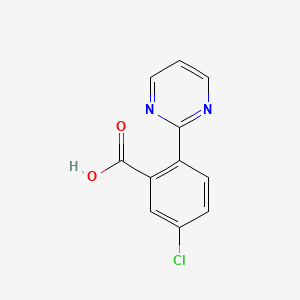
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one: is a heterocyclic compound that contains a pyridazine ring substituted with an acetyl group at the 3-position and a 4-chlorophenyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone derivative. The reaction typically proceeds as follows:
Step 1: 4-chlorobenzoylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid.
Step 2: The reaction mixture is heated under reflux for several hours to promote cyclization and formation of the pyridazinone ring.
Step 3: The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The acetyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
3-acetyl-1-phenylpyridazin-4(1H)-one: Lacks the chlorine atom on the phenyl ring, which may affect its reactivity and binding properties.
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one: Contains a methyl group instead of a chlorine atom, which can influence its electronic properties and reactivity.
3-acetyl-1-(4-nitrophenyl)pyridazin-4(1H)-one:
Uniqueness
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can enhance its reactivity and binding properties. This structural feature can make it more suitable for specific applications in medicinal chemistry and material science compared to its analogs.
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
3-acetyl-1-(4-chlorophenyl)pyridazin-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c1-8(16)12-11(17)6-7-15(14-12)10-4-2-9(13)3-5-10/h2-7H,1H3 |
InChIキー |
VANSSXURRDRSAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
